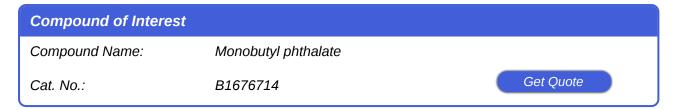


Application Note: In-Vitro Toxicological Profiling of Monobutyl Phthalate (MBP)

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction **Monobutyl phthalate** (MBP) is the primary and active metabolite of the widely used plasticizer, di-n-butyl phthalate (DBP).[1] Due to the extensive use of DBP in consumer products, including food packaging, personal care products, and medical devices, human exposure to MBP is ubiquitous.[2][3] In-vitro toxicology studies are crucial for elucidating the specific cellular and molecular mechanisms by which MBP exerts its toxic effects, independent of the complex metabolic processes that occur in a whole organism. This document provides a summary of key in-vitro findings, quantitative data, and detailed protocols for assessing the toxicological impact of MBP on various cell types.

Toxicological Endpoints and Mechanisms

In-vitro studies have demonstrated that MBP can induce a range of toxic effects across different cell and tissue types, primarily targeting the male reproductive system, but also affecting ovarian, hepatic, and pancreatic cells.

1. Reproductive Toxicity

• Leydig Cells: MBP is a known disruptor of steroidogenesis in Leydig cells.[1] Studies using the murine Leydig tumor cell line (MLTC-1) have shown that MBP can have biphasic effects on testosterone production, with low concentrations stimulating steroidogenesis and higher concentrations causing inhibition.[1][4] The mechanism often involves the modulation of the Steroidogenic Acute Regulatory Protein (StAR), which is a rate-limiting step in testosterone

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biosynthesis.[4][5] MBP exposure can affect the expression of key steroidogenic enzymes such as P450scc and 3 β -HSD.[1] In fetal rat testis explants, high concentrations of MBP (10⁻³ M) slightly attenuated hCG-stimulated steroidogenesis.[6][7]

- Sertoli Cells: Sertoli cells, which are essential for sperm development, are also a target of MBP. In-vitro studies on rat Sertoli cells have investigated the effects of MBP on cell viability and lactate dehydrogenase (LDH) leakage.[8] MBP has been shown to inhibit FSH-stimulated cAMP accumulation in Sertoli cells, a key signaling pathway for their function.[9] Combined exposure with other endocrine disruptors like nonylphenol can lead to antagonistic effects on cell viability and membrane integrity.[10] Furthermore, MBP exposure has been linked to the disruption of tight and gap junctions between Sertoli cells, compromising the blood-testis barrier.[11]
- Ovarian Follicles and Granulosa Cells: The effects of MBP on female reproductive cells are
 less clear. One study using an in-vitro mouse antral follicle culture system found that,
 surprisingly, MBP did not cause toxicity or affect follicle growth and viability, whereas its
 parent compound, DBP, was detrimental.[2] However, other research has indicated that MBP
 can increase progesterone production in mouse primary granulosa cells.[12]
- 2. Organ-Specific and Mechanistic Toxicity
- Hepatotoxicity: Chronic exposure to environmental levels of MBP has been shown to
 accelerate the growth of liver cancer cells (HepG2) in vitro.[13] The proposed mechanism
 involves the reprogramming of cholesterol metabolism, which leads to cholesterol
 accumulation and subsequent activation of the IRE1α-XBP1s pathway of the unfolded
 protein response.[13] In zebrafish liver models, MBP can dysregulate the antioxidant system
 and induce apoptosis.[14]
- Pancreatic β-Cell Toxicity: MBP has been demonstrated to have a negative, disruptive role in pancreatic beta cells. In-vitro exposure of INS-1 pancreatic beta cells to MBP resulted in decreased cell viability and altered mRNA expression of genes crucial for beta-cell function and survival, such as FOXO-1, PDX-1, INS-1, and BCL-2.[3]
- Ferroptosis: A study on mouse Leydig TM-3 cells identified ferroptosis as a novel mechanism of MBP-induced toxicity.[15] MBP exposure led to an accumulation of intracellular iron (Fe²⁺) and lipid peroxidation, alongside the downregulation of Glutathione Peroxidase 4 (GPX4), a



key enzyme in preventing ferroptosis. This process was found to be mediated through the TNF/IL6/STAT3 signaling pathway.[15]

Data Presentation

Table 1: Quantitative Effects of MBP on Steroidogenesis and Cell Viability



Cell Line/Model	Species	Concentrati on Range	Endpoint	Observed Effect	Citation
MLTC-1 Leydig Cells	Murine	1 - 1000 nmol/L	Progestero ne Production	Augmented progestero ne production in the presence of hCG, CT, forskolin, and 8-Br-cAMP.	[4]
MLTC-1 Leydig Cells	Murine	10 ⁻⁹ - 10 ⁻⁶ M	Progesterone Production	Dose-dependent increase in progesterone production (29.76% at 10^{-7} M and 31.72% at 10^{-6} M).	[5]
MLTC-1 Leydig Cells	Murine	0.1 - 1000 μmol/L	Testosterone Secretion	Biphasic effect: stimulation at lowest doses, inhibition at higher doses.	[1]
H295R Adrenocortica I Cells	Human	1 - 500 μΜ	Steroid Hormones	At 500 µM, significantly decreased testosterone (22%), androstenedi one, and	[16]



Cell Line/Model	Species	Concentrati on Range	Endpoint	Observed Effect	Citation
				corticosteron e levels.	
Fetal Testis Explants	Rat	10 ⁻³ M	Testosterone Production	Slightly attenuated hCG- stimulated steroidogene sis; no effect on basal production.	[6][7]
Sertoli Cells	Rat	10 - 20000 μΜ	Cell Viability	Dose- dependent effects on viability and LDH leakage.	[8]
TM-3 Leydig Cells	Murine	0 - 10 mmol/L	Cell Viability	IC ₅₀ value of 5173 μmol/L (5.173 mmol/L).	[15]
INS-1 Pancreatic β- Cells	Rat	0.001 - 10 μΜ	Cell Viability	Time- dependent decrease in cell viability.	[3]
Ovarian Antral Follicles	Mouse	Up to 1000 μg/ml	Follicle Growth/Viabili ty	No significant toxicity or effect on growth observed.	[2]

| HepG2 Liver Cancer Cells | Human | 5 nM (Chronic) | Cell Proliferation | Significantly accelerated cell growth and colony formation. |[13] |



Table 2: Effects of MBP on Gene and Protein Expression

Cell Line	Species	Concentrati on	Target Gene/Protei n	Regulation	Citation
MLTC-1 Leydig Cells	Murine	10 ⁻⁹ - 10 ⁻⁶ M	StAR, SF-1, GATA-4, C/EBP-β	Upregulate d	[5]
H295R Adrenocortica I Cells	Human	500 μΜ	CYP17A1	Downregulate d	[16]
TM-3 Leydig Cells	Murine	2.5 - 10 mmol/L	GPX4	Downregulate d	[15]
TM-3 Leydig Cells	Murine	2.5 - 10 mmol/L	ACSL4	Upregulated	[15]
INS-1 Pancreatic β- Cells	Rat	1 - 10 μΜ	FOXO-1, PDX-1, INS- 1, BCL-2	Downregulate d	[3]

| HepG2 Liver Cancer Cells | Human | 5 nM (Chronic) | XBP1s | Upregulated |[13] |

Experimental Protocols

Protocol 1: Assessment of MBP-Induced Cytotoxicity using MTT Assay

This protocol is adapted from methodologies used for assessing cell viability in MLTC-1 and INS-1 cells.[3][5]

- Cell Seeding: Plate cells (e.g., TM-3, INS-1, HepG2) in a 96-well microtiter plate at a density of 1-2 x 10⁵ cells/well in 100 μL of appropriate culture medium. Incubate for 24 hours at 37°C in 5% CO₂.
- MBP Treatment: Prepare serial dilutions of MBP in serum-free medium from a stock solution (typically dissolved in DMSO). The final DMSO concentration in the wells should not exceed

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0.1%. Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of MBP (e.g., 0.1 μ M to 10 mM) or vehicle control (0.1% DMSO).

- Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
- MTT Addition: After incubation, add 10-25 μL of MTT solution (5 mg/mL in PBS) to each well.
 Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium from each well. Add 150 μL of DMSO
 to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10
 minutes in the dark.
- Absorbance Measurement: Measure the absorbance at 490 nm or 595 nm using a microplate reader.[3][5]
- Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
 Calculate the IC₅₀ value (the concentration of MBP that causes 50% inhibition of cell viability) using appropriate software.

Protocol 2: Analysis of Steroid Hormone Production in Leydig Cells

This protocol is based on studies investigating steroidogenesis in MLTC-1 cells.[4][5]

- Cell Seeding: Seed MLTC-1 cells into 24-well plates at a concentration of 1 x 10⁵ cells/mL in 1 mL of medium per well. Allow cells to attach for 24 hours.
- MBP Treatment: Remove the culture medium and wash the cells twice with PBS. Treat the cells with various concentrations of MBP (e.g., 10⁻⁹ to 10⁻⁶ M) in serum-free medium for 24 hours.[5]
- Stimulation: After the pre-incubation with MBP, stimulate steroidogenesis by adding a stimulating agent such as human chorionic gonadotropin (hCG, e.g., 0.1 U/mL) for an additional 4 hours.[5]



- Sample Collection: Collect the culture medium from each well and centrifuge to remove any cellular debris. Store the supernatant at -80°C until analysis.
- Hormone Quantification: Measure the concentration of progesterone or testosterone in the medium using a validated method such as Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Data Normalization: Normalize hormone concentrations to the total protein content in each well, determined using a BCA or Bradford protein assay.

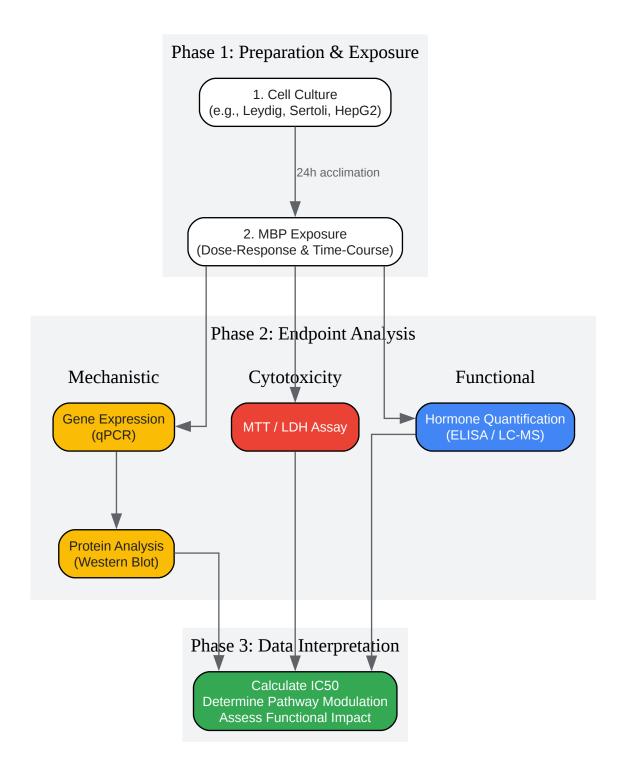
Protocol 3: Evaluation of Gene Expression by Real-Time PCR (qPCR)

This protocol is a generalized procedure based on methods described for analyzing gene expression in response to MBP.[4][15]

- Cell Treatment: Culture and treat cells with MBP as described in the previous protocols for the desired time.
- RNA Extraction: Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol). Extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.
- qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., StAR, GPX4, p53) and a reference gene (e.g., βactin, GAPDH), and a suitable SYBR Green or TaqMan master mix.
- Thermocycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).
- Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Visualizations: Pathways and Workflows

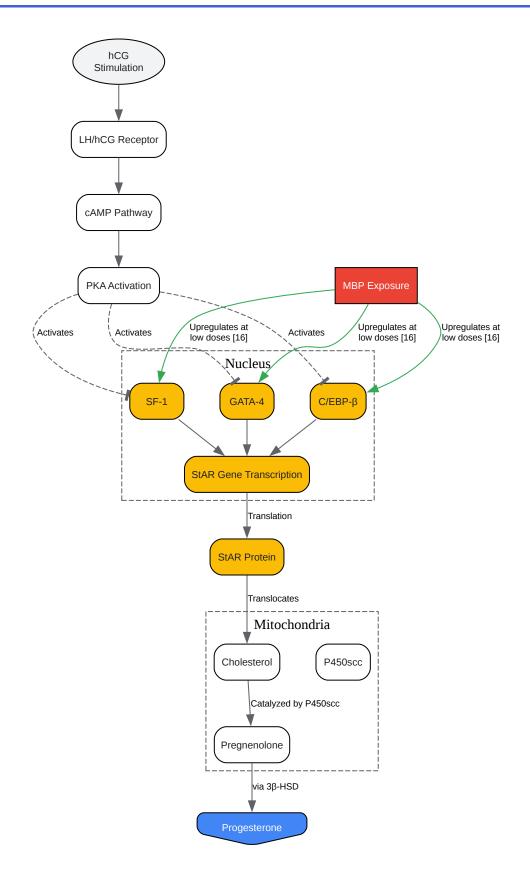




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Caption: General experimental workflow for in-vitro MBP toxicity testing.

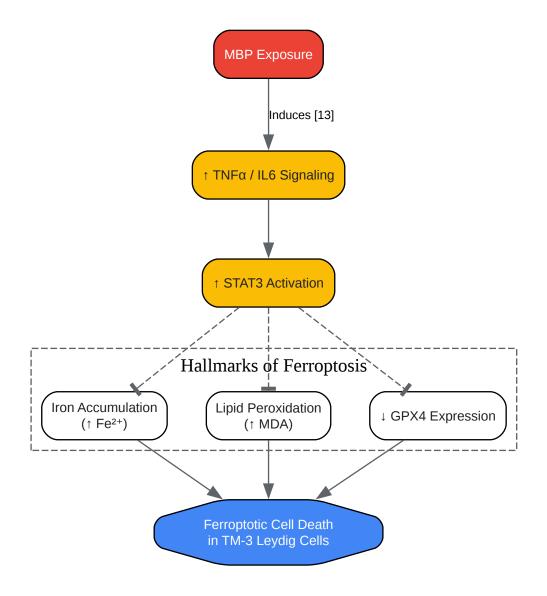




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Caption: MBP's stimulatory effect on the Leydig cell steroidogenesis pathway.





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Caption: MBP-induced ferroptosis signaling cascade in TM-3 Leydig cells.

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